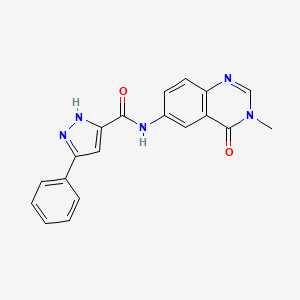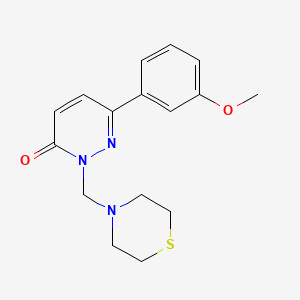
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-phenyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinazolinone Core: The quinazolinone core is synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Pyrazole Ring: The pyrazole ring is introduced via a condensation reaction between the quinazolinone intermediate and a hydrazine derivative.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole intermediate with an appropriate amine or amide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce dihydroquinazolinone derivatives.
Scientific Research Applications
N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
Pharmaceutical Development: The compound is explored for its potential to be developed into new drugs with improved efficacy and safety profiles.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling and function.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share the quinazolinone core structure and may have similar biological activities.
Pyrazole Derivatives: Compounds with the pyrazole ring may exhibit similar chemical reactivity and biological properties.
Carboxamide Compounds: These compounds contain the carboxamide functional group and may have comparable pharmacological effects.
The uniqueness of N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of structural features, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C19H15N5O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(3-methyl-4-oxoquinazolin-6-yl)-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H15N5O2/c1-24-11-20-15-8-7-13(9-14(15)19(24)26)21-18(25)17-10-16(22-23-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,21,25)(H,22,23) |
InChI Key |
WOBGDZCUHYSJLG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=NN3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B11002761.png)
![2-(3-fluorobenzyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11002768.png)
![4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B11002775.png)
![N-(1-methyl-1H-pyrazol-3-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11002788.png)
![1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone](/img/structure/B11002793.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B11002794.png)
![Ethyl 2-({[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11002805.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11002811.png)
![N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-L-leucine](/img/structure/B11002823.png)
![Methyl 2-[(11AS)-5-(4-methylphenyl)-1,3-dioxo-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carbolin-2(3H)-YL]benzoate](/img/structure/B11002827.png)
![(4-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone](/img/structure/B11002840.png)
![N-[(4-oxoquinazolin-3(4H)-yl)acetyl]-L-phenylalanine](/img/structure/B11002841.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)hexanamide](/img/structure/B11002844.png)
